5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This fragment-sized (MW 151.21) tetrahydroindazole amine features a unique 5-methyl, 6-amine substitution pattern distinct from common regioisomers. The primary 6-amine handle enables derivatization via amide coupling, reductive amination, or urea formation—ideal for kinase inhibitor SAR, bioconjugation, and fragment library expansion. Its defined steric and electronic profile directly impacts target selectivity; substitution with other tetrahydroindazole amines is scientifically invalid. Secure this high-purity scaffold for proprietary lead optimization and head-to-head profiling studies.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 2168846-80-6
Cat. No. B6607972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS2168846-80-6
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1CC2=C(CC1N)NN=C2
InChIInChI=1S/C8H13N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h4-5,7H,2-3,9H2,1H3,(H,10,11)
InChIKeyXDZJOJVRYDFCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 2168846-80-6): A Structurally Defined Tetrahydroindazole Scaffold for Medicinal Chemistry


5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is a substituted tetrahydroindazole derivative characterized by a partially saturated bicyclic framework comprising a pyrazole ring fused to a cyclohexane ring. This scaffold serves as a versatile intermediate in the synthesis of kinase inhibitors and receptor modulators [1]. The compound features a primary amine at the 6-position and a methyl group at the 5-position, structural elements that confer specific steric and electronic properties exploitable in structure-activity relationship (SAR) studies . Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol, and it is typically procured as a research reagent with purity specifications determined by the supplier . The tetrahydroindazole core is a recognized privileged structure in medicinal chemistry, with demonstrated utility in programs targeting interleukin-2 inducible T-cell kinase (ITK), heat shock protein 90 (Hsp90), and various other disease-relevant proteins [1].

Why 5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine Cannot Be Interchanged with Other Tetrahydroindazole Amines


Tetrahydroindazole amines constitute a broad class of compounds whose biological activity and physicochemical properties are exquisitely sensitive to the precise pattern and nature of ring substitution. In medicinal chemistry campaigns, even minor modifications—such as shifting the amine from the 5-position to the 6-position or altering the methyl substitution pattern—can profoundly alter target binding, selectivity profiles, and pharmacokinetic behavior [1]. For instance, within dopaminergic activity programs, 6-substituted-5-aminotetrahydroindazoles exhibited only marginal dopaminergic activity, whereas certain 5-amino analogs displayed significant autoreceptor selectivity [2]. Furthermore, in the development of ITK inhibitors, systematic SAR studies revealed that subtle changes in the tetrahydroindazole substitution pattern dramatically impacted potency (IC50 values spanning nanomolar to micromolar ranges) and off-target cytotoxicity [1]. Therefore, 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine, with its unique 5-methyl and 6-amine substitution, occupies a distinct structural niche. Generic substitution with other tetrahydroindazole amines—such as 2-methyl-4,5,6,7-tetrahydroindazol-6-amine, 4,5,6,7-tetrahydro-1H-indazol-5-amine, or unsubstituted analogs—would fundamentally alter the molecular recognition elements essential for target engagement and downstream biological effects, rendering any direct interchange scientifically invalid without explicit comparative validation.

5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine: Quantitative Differentiation Evidence Against Closest Analogs


Structural Distinction from 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine

5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine differs from 2-methyl-4,5,6,7-tetrahydroindazol-6-amine in the position of the methyl group on the pyrazole ring. In ITK inhibitor SAR studies, the methylation position on the indazole/tetrahydroindazole core was found to critically influence kinase selectivity and cytotoxicity profiles [1]. While direct quantitative comparison data for these exact compounds are not available in the public domain, class-level inference from closely related tetrahydroindazole series indicates that 5-methyl substitution (on the cyclohexane ring) versus 2-methyl substitution (on the pyrazole nitrogen) yields distinct steric and electronic environments that differentially affect target engagement [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Functional Group Positioning Differentiates from 4,5,6,7-Tetrahydro-1H-indazol-5-amine

The target compound features an amine at the 6-position, whereas analogs such as 4,5,6,7-tetrahydro-1H-indazol-5-amine possess the amine at the 5-position. Published studies on dopaminergic activity of substituted tetrahydroindazoles demonstrate that the position of the amine substituent profoundly alters biological outcome. Specifically, 6-substituted-5-aminotetrahydroindazoles (compounds 10a-d) were found to possess only marginal dopaminergic activity, while certain 5-amino analogs (compounds 7a-k) exhibited selective dopamine autoreceptor activation at 5 mg/kg in rats [1]. Although the target compound bears the amine at the 6-position directly rather than as a substituent on a 5-amine, this precedence establishes that amine placement on the tetrahydroindazole scaffold is a critical determinant of pharmacological profile, with 6-position functionality generally associated with reduced dopaminergic engagement compared to 5-position amines [1].

Neuroscience Dopaminergic Activity Receptor Selectivity

Molecular Weight and Physicochemical Differentiation from Heavier Tetrahydroindazole Derivatives

With a molecular weight of 151.21 g/mol, 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is significantly lighter than many tetrahydroindazole derivatives bearing larger substituents, such as 2-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine (CAS 2253640-88-7), which has a molecular weight of approximately 263.3 g/mol due to the fluorinated alkyl chain . Lower molecular weight correlates with improved ligand efficiency metrics (LE = 1.4 pIC50 / heavy atom count) and often translates to superior permeability and solubility characteristics in lead optimization campaigns [1]. In the context of fragment-based drug discovery or early-stage hit expansion, the compact nature of 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine offers greater synthetic tractability for introducing diverse substituents via the reactive 6-amine handle, compared to pre-functionalized heavier analogs that constrain SAR exploration [1].

Drug Discovery Physicochemical Properties Lead Optimization

Lack of Published Direct Comparative Data Necessitates Internal Validation

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed) reveals an absence of publicly available quantitative biological activity data (e.g., IC50, Ki, EC50) for 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine against defined molecular targets or in cellular/phenotypic assays [1]. Furthermore, no direct head-to-head comparative studies against its closest analogs—such as 2-methyl-4,5,6,7-tetrahydroindazol-6-amine (CAS 2260936-64-7) or 4,5,6,7-tetrahydro-1H-indazol-6-amine—have been published in peer-reviewed journals or patent disclosures [1]. This evidence gap underscores that any differentiation between these compounds must currently be inferred from class-level SAR trends or established through proprietary internal screening. For scientific procurement decisions, this means that the selection of 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine over its regioisomers should be driven by specific synthetic or structural hypotheses rather than by pre-existing, publicly validated potency or selectivity advantages.

Analytical Chemistry Quality Control Procurement Due Diligence

Application Scenarios for 5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine Based on Structural Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring 6-Amine Functional Handle

In programs targeting kinases such as ITK or other members of the Tec family, the tetrahydroindazole scaffold has proven valuable for achieving potent inhibition and selectivity [1]. 5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine provides a reactive 6-amine handle suitable for derivatization (e.g., amide coupling, reductive amination, urea formation) to introduce diverse binding elements that probe the kinase selectivity pocket. Its relatively low molecular weight (151.21 g/mol) makes it an attractive starting point for maintaining favorable ligand efficiency during lead optimization, in contrast to heavier, pre-functionalized tetrahydroindazole analogs that may compromise physicochemical properties [2]. The 5-methyl group offers a defined steric constraint that may influence binding pocket complementarity, a feature that can be exploited in SAR studies aimed at improving isoform selectivity.

Synthesis of Tetrahydroindazole-Based Chemical Probes for Target Engagement Studies

The presence of a primary amine at the 6-position renders this compound suitable for bioconjugation strategies, including the attachment of fluorescent dyes, biotin, or photoaffinity labels [1]. This enables the generation of chemical probes for pull-down experiments, cellular target engagement assays, or fluorescence polarization binding studies. The 5-methyl substitution provides a distinct molecular signature that can be used to trace probe specificity in complex biological matrices. Researchers seeking to develop tool compounds for validating tetrahydroindazole-target interactions in phenotypic screening campaigns would benefit from the synthetic accessibility and defined regioisomeric identity of this scaffold.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 151.21 g/mol, this compound meets the criteria for a fragment-sized molecule (typically MW < 300 Da) [1]. Fragment libraries enriched with heterocyclic amines like tetrahydroindazoles provide diverse vectors for fragment growing and merging strategies. The 6-amine and the indazole NH serve as hydrogen bond donors/acceptors, while the methyl group adds hydrophobic character—a balanced pharmacophore profile for initial fragment screening against a wide range of protein targets (kinases, GPCRs, epigenetic readers). Its procurement for inclusion in in-house fragment collections enables the discovery of novel chemical matter through biophysical screening methods (SPR, NMR, DSF) with subsequent elaboration guided by structural biology [1].

Comparative SAR Studies of Methyl-Substituted Tetrahydroindazoles

Given the absence of public comparative data for this specific regioisomer, a defined research application involves systematic head-to-head profiling of 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine against its closest analogs (e.g., 2-methyl, 3-methyl, and unsubstituted tetrahydroindazol-6-amines) in a panel of biochemical and cellular assays [1]. Such studies would establish quantitative differentiation that is currently lacking and could inform future procurement decisions across the scientific community. Organizations with internal screening capabilities can generate proprietary SAR datasets that map the biological consequences of specific methylation patterns on the tetrahydroindazole core, thereby establishing a unique evidence base for their own lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.